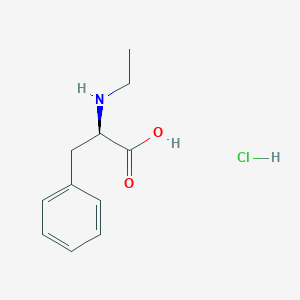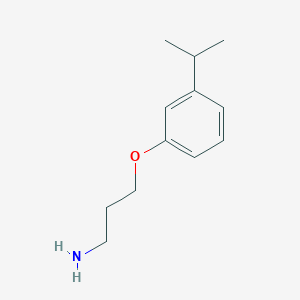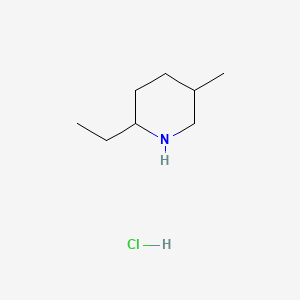
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various drugs and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol . This reaction is catalyzed by ionic liquids, which offer advantages such as high yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of piperidine derivatives often involves the use of multi-component reactions due to their efficiency and cost-effectiveness. These reactions are typically carried out in large reactors under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, often requiring catalysts to increase the reaction rate and selectivity. For example, the oxidation reactions may require the presence of a metal catalyst, while substitution reactions may occur in the presence of a base or acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted piperidine derivatives .
Applications De Recherche Scientifique
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of 2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-ethyl-5-methylpyrazine: This compound has a similar structure but differs in its chemical properties and applications.
2-methyl-5-ethylpyridine: This compound is another piperidine derivative with different pharmacological properties.
Uniqueness
2-ethyl-5-methylpiperidinehydrochloride,Mixtureofdiastereomers is unique due to its specific chemical structure and the presence of diastereomers, which can result in different biological activities and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H18ClN |
|---|---|
Poids moléculaire |
163.69 g/mol |
Nom IUPAC |
2-ethyl-5-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-8-5-4-7(2)6-9-8;/h7-9H,3-6H2,1-2H3;1H |
Clé InChI |
XVTYAFBXNOJULY-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CN1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




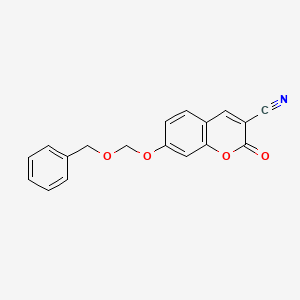
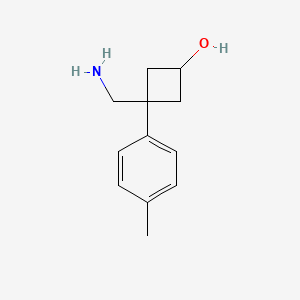

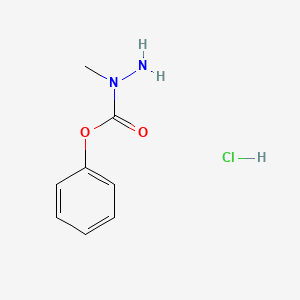
![{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13591002.png)

